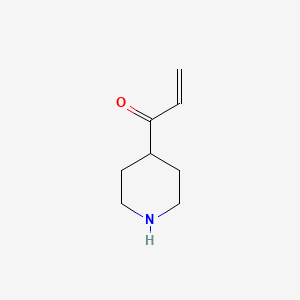
(2S)-2-(3,4-Dichlorobenzenesulfonamido)-3-methylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-(3,4-Dichlorobenzenesulfonamido)-3-methylbutanoic acid is a synthetic organic compound characterized by the presence of a sulfonamide group attached to a dichlorobenzene ring and a butanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(3,4-Dichlorobenzenesulfonamido)-3-methylbutanoic acid typically involves the following steps:
Formation of the sulfonamide group: This can be achieved by reacting 3,4-dichlorobenzenesulfonyl chloride with an appropriate amine under basic conditions.
Attachment of the butanoic acid moiety: The resulting sulfonamide can be further reacted with a suitable butanoic acid derivative, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes.
化学反应分析
Types of Reactions
(2S)-2-(3,4-Dichlorobenzenesulfonamido)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The dichlorobenzene ring can undergo nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2S)-2-(3,4-Dichlorobenzenesulfonamido)-3-methylbutanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
(2S)-2-(3,4-Dichlorobenzenesulfonamido)-3-methylbutanoic acid: can be compared with other sulfonamide-containing compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which may confer unique biological or chemical properties compared to other sulfonamides.
属性
分子式 |
C11H13Cl2NO4S |
|---|---|
分子量 |
326.2 g/mol |
IUPAC 名称 |
(2S)-2-[(3,4-dichlorophenyl)sulfonylamino]-3-methylbutanoic acid |
InChI |
InChI=1S/C11H13Cl2NO4S/c1-6(2)10(11(15)16)14-19(17,18)7-3-4-8(12)9(13)5-7/h3-6,10,14H,1-2H3,(H,15,16)/t10-/m0/s1 |
InChI 键 |
JPHWLKXMPXEGMQ-JTQLQIEISA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl |
规范 SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-Benzyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13167310.png)


![1-[2-Amino-1-(4-methylphenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13167325.png)




![tert-butyl N-[4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13167362.png)
![({[4-(Bromomethyl)hexyl]oxy}methyl)benzene](/img/structure/B13167368.png)
